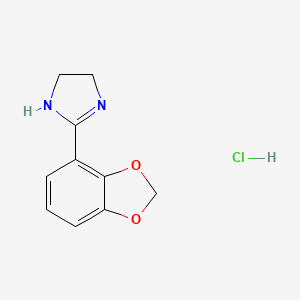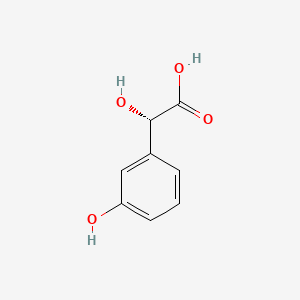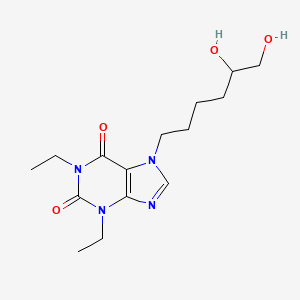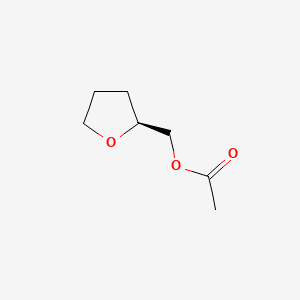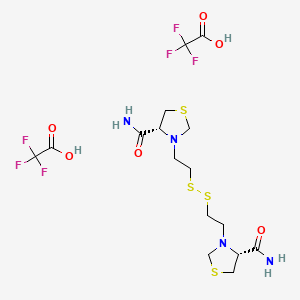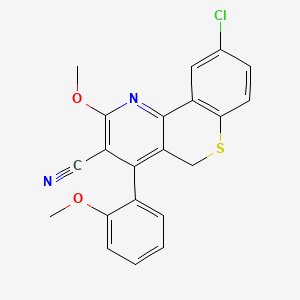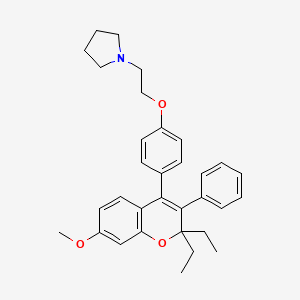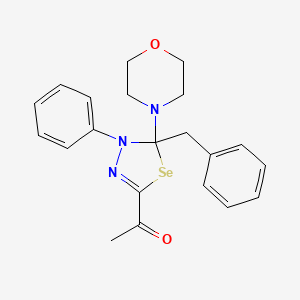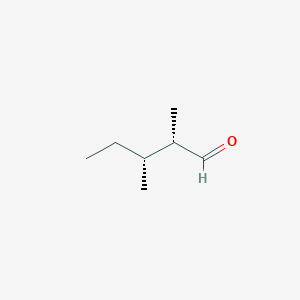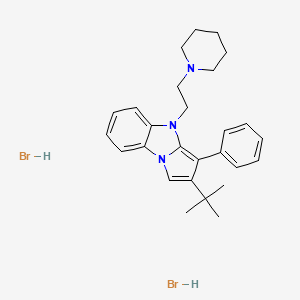
4H-Pyrrolo(1,2-a)benzimidazole, 2-(1,1-dimethylethyl)-3-phenyl-4-(2-(1-piperidinyl)ethyl)-, dihydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-Pyrrolo(1,2-a)benzimidazole, 2-(1,1-dimethylethyl)-3-phenyl-4-(2-(1-piperidinyl)ethyl)-, dihydrobromide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a pyrrolo-benzimidazole core with various substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the condensation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization under reflux conditions . The reaction typically requires a base such as sodium methoxide (MeONa) in butanol (BuOH) as a solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4H-Pyrrolo(1,2-a)benzimidazole, 2-(1,1-dimethylethyl)-3-phenyl-4-(2-(1-piperidinyl)ethyl)-, dihydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where substituents on the pyrrolo-benzimidazole core are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Halogenated solvents, bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4H-Pyrrolo(1,2-a)benzimidazole, 2-(1,1-dimethylethyl)-3-phenyl-4-(2-(1-piperidinyl)ethyl)-, dihydrobromide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4H-Pyrrolo(1,2-a)benzimidazole, 2-(1,1-dimethylethyl)-3-phenyl-4-(2-(1-piperidinyl)ethyl)-, dihydrobromide involves its interaction with specific molecular targets and pathways. For example, as a tyrosine kinase inhibitor, it may bind to the ATP-binding site of the kinase, preventing phosphorylation and subsequent signal transduction. As a CDK4 inhibitor, it may interfere with the cell cycle, leading to cell cycle arrest and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative and antimicrobial activities.
Pyrido[2,3-d]pyrimidin-7-one: Noteworthy as a tyrosine kinase inhibitor and CDK4 inhibitor.
Uniqueness
4H-Pyrrolo(1,2-a)benzimidazole, 2-(1,1-dimethylethyl)-3-phenyl-4-(2-(1-piperidinyl)ethyl)-, dihydrobromide stands out due to its unique combination of substituents, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
174657-52-4 |
|---|---|
Molekularformel |
C27H35Br2N3 |
Molekulargewicht |
561.4 g/mol |
IUPAC-Name |
2-tert-butyl-3-phenyl-4-(2-piperidin-1-ylethyl)pyrrolo[1,2-a]benzimidazole;dihydrobromide |
InChI |
InChI=1S/C27H33N3.2BrH/c1-27(2,3)22-20-30-24-15-9-8-14-23(24)29(19-18-28-16-10-5-11-17-28)26(30)25(22)21-12-6-4-7-13-21;;/h4,6-9,12-15,20H,5,10-11,16-19H2,1-3H3;2*1H |
InChI-Schlüssel |
HHIOIZKFEAHPEM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CN2C3=CC=CC=C3N(C2=C1C4=CC=CC=C4)CCN5CCCCC5.Br.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



